molecular formula C20H16O6 B037512 Sophoraisoflavone A CAS No. 117204-81-6

Sophoraisoflavone A

Cat. No. B037512
CAS RN: 117204-81-6
M. Wt: 352.3 g/mol
InChI Key: RIDRQWKYWXHAOD-UHFFFAOYSA-N
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Description

Sophoraisoflavone A is a potential MRP inhibitor . It is also an inhibitor of germ tube growth in the AM fungus Gigaspora margarita . It has shown inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .


Molecular Structure Analysis

Sophoraisoflavone A has a molecular formula of C20H16O6 . Its average mass is 352.337 Da and its monoisotopic mass is 352.094696 Da . The molecule has a density of 1.4±0.1 g/cm3 .


Physical And Chemical Properties Analysis

Sophoraisoflavone A has a boiling point of 611.2±55.0 °C at 760 mmHg . It has a molar refractivity of 92.6±0.3 cm3 . The molecule has a polar surface area of 96 Å2 and a molar volume of 244.1±3.0 cm3 .

Scientific Research Applications

Inhibition of Protein Oxidative Modification

Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro . This suggests that it could potentially be used in the treatment of diseases related to protein oxidation.

Antioxidant Activity

The compound has demonstrated strong antioxidant activity . Antioxidants are crucial for health as they neutralize harmful free radicals in the body, which can prevent a variety of diseases.

Neuroprotective Effects

Given its inhibitory effects on protein oxidative modification in the brain, Sophoraisoflavone A may have neuroprotective properties . This could make it a potential candidate for the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

Sophoraisoflavone A has been used as an anti-inflammatory drug in China . Anti-inflammatory drugs are used to reduce inflammation and can be used in the treatment of conditions like arthritis.

Potential Treatment for Wilson’s Disease

The compound’s ability to inhibit copper-induced generation of oxygen free-radical species suggests it could be used in the treatment of Wilson’s disease , a rare genetic disorder characterized by excess copper stored in various body tissues.

Research Tool in Biochemical Studies

Due to its various biological activities, Sophoraisoflavone A can be used as a research tool in biochemical studies . For example, it can be used to study the mechanisms of protein oxidation and the role of antioxidants in health and disease.

Safety and Hazards

Sophoraisoflavone A should be handled with care. In case of contact with eyes or skin, it’s recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Sophoraisoflavone A is a natural product that can be isolated from Glycyrrhiza inflate . It has been shown to have significant biological activity, particularly in relation to its interaction with certain proteins and its role in oxidative stress .

Target of Action

Sophoraisoflavone A is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway.

Mode of Action

Sophoraisoflavone A interacts with its target, PTP1B, by binding to the enzyme and inhibiting its activity . This inhibition can affect the downstream signaling pathways that the enzyme is involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of PTP1B by Sophoraisoflavone A can affect several biochemical pathways. For instance, PTP1B plays a role in the insulin signaling pathway, so its inhibition could potentially impact glucose metabolism. Additionally, Sophoraisoflavone A has been shown to have inhibitory effects on copper-induced protein oxidative modification of mice brain homogenate in vitro .

Result of Action

The inhibition of PTP1B by Sophoraisoflavone A can lead to changes in cellular function. For example, it may impact glucose metabolism by affecting the insulin signaling pathway. Additionally, its inhibitory effects on copper-induced protein oxidative modification suggest that it may have a role in protecting against oxidative stress .

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRQWKYWXHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoraisoflavone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Sophoraisoflavone A?

A1: Research suggests that Sophoraisoflavone A possesses several notable biological activities:

  • Antioxidant Activity: Studies show that Sophoraisoflavone A exhibits strong antioxidant properties, effectively inhibiting lipid peroxidation induced by superoxide radicals. This activity is comparable to the effects of superoxide dismutase. [, , ]
  • Anti-inflammatory Activity: Sophoraisoflavone A demonstrates anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. []
  • MRP-like Activity Inhibition: Sophoraisoflavone A inhibits MRP-mediated efflux of 2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) from human erythrocytes. Its inhibitory potency (IC50 of 15-25 μM) is comparable to indomethacin and significantly greater than probenecid. []

Q2: Has the structure-activity relationship (SAR) of Sophoraisoflavone A been investigated?

A2: While detailed SAR studies specifically focusing on Sophoraisoflavone A are limited in the provided literature, some insights can be gleaned from comparative studies with other isoflavones:

  • A study investigating the inhibitory effects of licoisoflavones A and B (structurally similar to Sophoraisoflavone A) on copper-ion-induced protein oxidative modification suggests that the presence and position of hydroxyl groups on the isoflavone skeleton might play a crucial role in their antioxidant activity. []
  • Research on the MRP-like activity inhibition of various isoflavones, including Sophoraisoflavone A, hints at the importance of specific structural features (e.g., hydroxyl groups, prenyl groups) for interacting with the MRP transporter. []

Q3: What analytical techniques have been employed to identify and quantify Sophoraisoflavone A?

A3: Several analytical methods have been utilized in the research:

  • Isolation & Purification: Techniques like column chromatography using materials such as Diaion HP-20, Sephadex LH-20, and Toyopearl HW-40, alongside preparative HPLC, have been used to isolate Sophoraisoflavone A. [, ]
  • Structure Elucidation: Sophoraisoflavone A's structure was confirmed through spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. []
  • Quantification: The concentration and purity of Sophoraisoflavone A in plant extracts and formulations are typically determined using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, ]

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